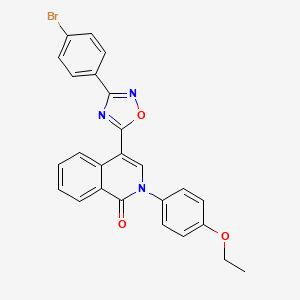

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you’re asking about seems to be a derivative of isoquinolin-1(2H)-one . Isoquinolin-1(2H)-one derivatives are known for their bioactive properties and are often used in the development of pharmaceutical drugs .

Synthesis Analysis

Isoquinolin-1(2H)-one derivatives can be synthesized using the Castagnoli–Cushman reaction . In a study, 59 derivatives of this scaffold were synthesized for plant disease management .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

A study demonstrated the synthesis and evaluation of a series of derivatives related to the compound, focusing on their antimicrobial properties. These compounds showed promising activity against a range of bacterial and fungal strains, such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans. This suggests their potential as leads for the development of new antimicrobial agents (Sirgamalla & Boda, 2019).

Antioxidant and Antihypertensive Activities

Another research avenue for derivatives of this compound includes the investigation of their antioxidant, antibacterial, and antihypertensive properties. Some synthesized derivatives showed good in-vitro antioxidant and antibacterial activities against various strains, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. These derivatives were also evaluated for angiotensin-I-converting enzyme (ACE-I) inhibition, a key target in managing hypertension, with some compounds displaying significant activity (Naik, Patil, & Satyanarayan, 2014).

Chemosenorship and Molecular Docking Studies

In addition to their biomedical applications, derivatives of the compound have been utilized in the development of chemosensors. For instance, 1,8-naphthalimide derivatives incorporating similar structural motifs have been synthesized and found effective as reversible colorimetric and fluorescent chemosensors for fluoride ion detection, highlighting their utility in environmental and analytical chemistry (Zhang, Zhang, Ding, & Gao, 2020).

Synthesis and Structural Characterization

The synthesis and structural characterization of such compounds provide insights into their chemical properties and potential applications. The crystal structure of related compounds has been determined, offering a foundation for further studies on their biological activities and interactions with biological targets. This structural information is crucial for understanding the mechanism of action and for designing derivatives with enhanced activity and selectivity (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18BrN3O3/c1-2-31-19-13-11-18(12-14-19)29-15-22(20-5-3-4-6-21(20)25(29)30)24-27-23(28-32-24)16-7-9-17(26)10-8-16/h3-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMDTBYARPOAJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B2770925.png)

![7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2770930.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2770934.png)

![2-{2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-7-(4-fluoroanilino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2770936.png)

![2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2770937.png)

![Methyl 2-{2-[1-(prop-2-yn-1-yl)piperidine-2-amido]-1,3-thiazol-4-yl}acetate](/img/structure/B2770938.png)

![8-(4-methoxyphenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2770941.png)

![4-{[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]amino}butanoic acid](/img/structure/B2770947.png)